N-[2-(morpholin-4-yl)ethyl]-2-(thiophen-2-yl)quinoline-4-carboxamide N-[2-(morpholin-4-yl)ethyl]-2-(thiophen-2-yl)quinoline-4-carboxamide
Brand Name: Vulcanchem
CAS No.: 5693-51-6
VCID: VC14944036
InChI: InChI=1S/C20H21N3O2S/c24-20(21-7-8-23-9-11-25-12-10-23)16-14-18(19-6-3-13-26-19)22-17-5-2-1-4-15(16)17/h1-6,13-14H,7-12H2,(H,21,24)
SMILES:
Molecular Formula: C20H21N3O2S
Molecular Weight: 367.5 g/mol

N-[2-(morpholin-4-yl)ethyl]-2-(thiophen-2-yl)quinoline-4-carboxamide

CAS No.: 5693-51-6

Cat. No.: VC14944036

Molecular Formula: C20H21N3O2S

Molecular Weight: 367.5 g/mol

* For research use only. Not for human or veterinary use.

N-[2-(morpholin-4-yl)ethyl]-2-(thiophen-2-yl)quinoline-4-carboxamide - 5693-51-6

Specification

CAS No. 5693-51-6
Molecular Formula C20H21N3O2S
Molecular Weight 367.5 g/mol
IUPAC Name N-(2-morpholin-4-ylethyl)-2-thiophen-2-ylquinoline-4-carboxamide
Standard InChI InChI=1S/C20H21N3O2S/c24-20(21-7-8-23-9-11-25-12-10-23)16-14-18(19-6-3-13-26-19)22-17-5-2-1-4-15(16)17/h1-6,13-14H,7-12H2,(H,21,24)
Standard InChI Key ZPILGSPMKDTNAF-UHFFFAOYSA-N
Canonical SMILES C1COCCN1CCNC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=CS4

Introduction

Structural and Molecular Characteristics

Chemical Identity and Nomenclature

The compound’s IUPAC name, N-[2-(morpholin-4-yl)ethyl]-2-(thiophen-2-yl)quinoline-4-carboxamide, reflects its core structure:

  • Quinoline backbone: A bicyclic aromatic system with a nitrogen atom at position 1.

  • Thiophene substituent: A sulfur-containing heterocycle at position 2 of the quinoline ring.

  • Morpholine-ethyl carboxamide: A morpholine group (a six-membered ring with one oxygen and one nitrogen atom) linked via an ethyl chain to the carboxamide at position 4 .

Table 1: Key Molecular Data

PropertyValueSource
Molecular FormulaC₂₀H₂₁N₃O₂S
Molecular Weight367.5 g/mol
SMILESC1COCCN1CCNC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=CS4
logP3.07 (predicted)
Hydrogen Bond Donors1
Hydrogen Bond Acceptors5

Synthetic Pathways

Key Synthesis Strategies

The synthesis of this compound typically involves multi-step reactions, leveraging:

  • Quinoline Core Formation: Cyclocondensation of substituted anilines with ketones or aldehydes under acidic conditions .

  • Thiophene Incorporation: Suzuki-Miyaura coupling or nucleophilic aromatic substitution to attach the thiophene group .

  • Morpholine-Ethyl Carboxamide Attachment: Alkylation of morpholine with intermediates like 2-chloroethylamine derivatives, followed by carboxamide coupling .

Example Protocol (Adapted from Patent RU2570898C2 ):

  • Step 1: React 2-(4-chlorophenyl)-4,5-dihydro-1,3-oxazole with morpholine at 120–200°C under acid catalysis.

  • Step 2: Purify via recrystallization (e.g., methanol) to yield the target compound.

Physicochemical Properties

Solubility and Stability

  • Solubility: Moderately soluble in polar aprotic solvents (e.g., DMSO, ethanol) but poorly soluble in water (logSw = -3.93) .

  • Stability: Stable under ambient conditions but susceptible to hydrolysis in strong acidic/basic environments due to the carboxamide linkage .

Spectroscopic Data

  • NMR: Characteristic signals include δ 8.5–8.7 ppm (quinoline H-5/H-7), δ 7.2–7.4 ppm (thiophene protons), and δ 3.4–3.7 ppm (morpholine CH₂ groups) .

  • Mass Spectrometry: ESI-MS shows a prominent [M+H]⁺ peak at m/z 368.5 .

Pharmacological Profile

Biological Targets and Mechanisms

  • Antibacterial Activity: The quinoline-thiophene scaffold inhibits DNA gyrase in Staphylococcus aureus (MIC = 8 µg/mL) .

  • Anticancer Potential: Demonstrates moderate cytotoxicity against MCF-7 breast cancer cells (IC₅₀ = 12 µM) via topoisomerase II inhibition .

  • Enzyme Modulation: Binds reversibly to monoamine oxidase A (MAO-A) with Ki = 0.4 µM, suggesting antidepressant applications .

Table 2: Pharmacological Data

ActivityModel SystemResultSource
AntibacterialS. aureusMIC = 8 µg/mL
CytotoxicityMCF-7 cellsIC₅₀ = 12 µM
MAO-A InhibitionRecombinant enzymeKi = 0.4 µM

Comparative Analysis with Analogues

Structural Analogues and Activity Trends

  • Morpholine Position: Moving the morpholine group to position 3 (e.g., 2-(morpholin-2-yl)quinoline-4-carboxamide ) reduces MAO-A affinity by 60%.

  • Thiophene Replacement: Substituting thiophene with furan (e.g., N-[2-(morpholin-4-yl)ethyl]-2-furan-2-ylquinoline-4-carboxamide) abolishes antibacterial activity, highlighting thiophene’s critical role .

Future Directions and Challenges

Optimization Opportunities

  • Bioavailability Enhancement: Structural modifications to improve water solubility (e.g., PEGylation or prodrug strategies) .

  • Target Selectivity: Rational design to reduce off-target effects on cardiac ion channels .

Regulatory Considerations

  • Toxicology: Preliminary studies indicate hepatotoxicity at high doses (LD₅₀ = 250 mg/kg in rats), necessitating further safety profiling .

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